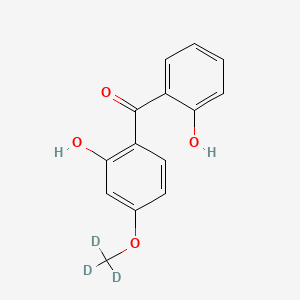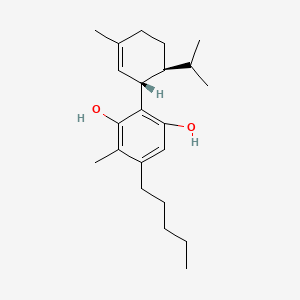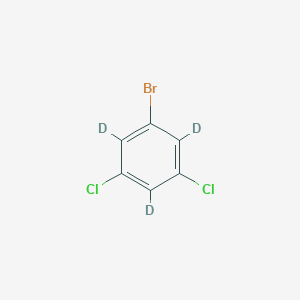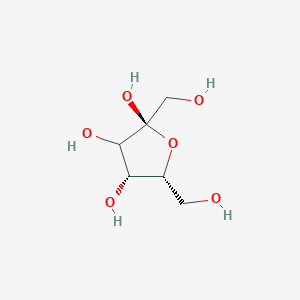
Influenza virus-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Influenza virus-IN-7 is a synthetic compound designed to inhibit the replication of influenza viruses. It is part of a class of antiviral agents that target specific proteins involved in the viral life cycle, thereby preventing the virus from spreading within the host organism. This compound has shown promise in preclinical studies and is being investigated for its potential use in treating influenza infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Influenza virus-IN-7 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and aliphatic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. Common reagents used include halogenating agents, reducing agents, and oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Influenza virus-IN-7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s antiviral properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antiviral activity. These derivatives are studied to identify the most effective compounds for inhibiting influenza virus replication.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Influenza virus-IN-7 is used as a model compound to study the mechanisms of antiviral agents. Researchers investigate its chemical properties, reactivity, and interactions with other molecules to develop more effective antiviral drugs.
Biology
In biological research, this compound is used to study the life cycle of influenza viruses. It helps researchers understand how the virus replicates and spreads, providing insights into potential targets for antiviral therapy.
Medicine
In medicine, this compound is being investigated as a potential treatment for influenza infections. Preclinical studies have shown that it can effectively inhibit viral replication, reducing the severity and duration of the infection.
Industry
In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its synthesis and production methods are optimized to ensure high yield and purity, making it a valuable compound for large-scale drug manufacturing.
Wirkmechanismus
Influenza virus-IN-7 exerts its effects by targeting specific proteins involved in the viral life cycle. The primary molecular targets include:
Neuraminidase: this compound inhibits the activity of neuraminidase, an enzyme that facilitates the release of new viral particles from infected cells.
Hemagglutinin: The compound also interferes with hemagglutinin, a protein that allows the virus to attach to and enter host cells.
By inhibiting these proteins, this compound prevents the virus from replicating and spreading within the host organism. This mechanism of action makes it a promising candidate for antiviral therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oseltamivir: A neuraminidase inhibitor used to treat influenza infections.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
Influenza virus-IN-7 is unique in its ability to target multiple proteins involved in the viral life cycle, including both neuraminidase and hemagglutinin This dual-targeting approach enhances its antiviral activity and reduces the likelihood of resistance development
Conclusion
This compound is a promising antiviral compound with potential applications in the treatment of influenza infections. Its unique mechanism of action, targeting both neuraminidase and hemagglutinin, sets it apart from other antiviral agents. Ongoing research and development efforts aim to optimize its synthesis, improve its efficacy, and ensure its safety for clinical use.
Eigenschaften
Molekularformel |
C29H26F2N4O7S |
|---|---|
Molekulargewicht |
612.6 g/mol |
IUPAC-Name |
[(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-5-methoxyimino-9,12-dioxo-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-15-41-27-21(36)10-12-34-26(27)28(37)33-11-9-16(32-40-2)13-23(33)35(34)25-17-7-8-20(30)24(31)19(17)14-43-22-6-4-3-5-18(22)25/h3-8,10,12,23,25H,9,11,13-15H2,1-2H3/b32-16+/t23-,25+/m1/s1 |
InChI-Schlüssel |
LIEIEOBOSGFZND-QAGUFXDKSA-N |
Isomerische SMILES |
COC(=O)OCOC1=C2C(=O)N3CC/C(=N\OC)/C[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Kanonische SMILES |
COC(=O)OCOC1=C2C(=O)N3CCC(=NOC)CC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)








![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)
